molecular formula C15H19Cl3N2O6 B12773743 [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81785-51-5

[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12773743
CAS No.: 81785-51-5
M. Wt: 429.7 g/mol
InChI Key: RUOGYLLXGCAILN-REVGSIRBSA-N
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Description

[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a furofuran ring system, a dichlorophenoxy group, and a nitrate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps:

    Formation of the furofuran ring system: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenoxy group: This step may involve nucleophilic substitution reactions using 2,4-dichlorophenol and a suitable leaving group.

    Attachment of the propylamino group: This can be done through reductive amination or other amine introduction methods.

    Nitration: The nitrate ester can be introduced using nitrating agents such as nitric acid under controlled conditions.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or furan moieties.

    Reduction: Reduction reactions could target the nitrate ester or other reducible groups.

    Substitution: The dichlorophenoxy group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate for synthesizing other complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology

    Biochemical studies: The compound could be used to study enzyme interactions and metabolic pathways.

    Drug development: Its structural features might make it a candidate for developing new pharmaceuticals.

Medicine

    Therapeutic potential: The compound may have potential as a therapeutic agent for certain diseases, pending further research.

    Diagnostic tools: It could be used in the development of diagnostic assays or imaging agents.

Industry

    Material science: The compound might find applications in the development of new materials with specific properties.

    Agriculture: It could be used as a pesticide or herbicide, given its dichlorophenoxy group.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: This could modulate their activity and lead to various biological effects.

    Disruption of cellular processes: The compound might interfere with cellular functions, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate
  • [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] hydrochloride

Uniqueness

The uniqueness of [(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride lies in its combination of structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

81785-51-5

Molecular Formula

C15H19Cl3N2O6

Molecular Weight

429.7 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C15H18Cl2N2O6.ClH/c16-9-2-3-12(10(17)6-9)22-5-1-4-18-11-7-23-15-13(25-19(20)21)8-24-14(11)15;/h2-3,6,11,13-15,18H,1,4-5,7-8H2;1H/t11-,13-,14+,15+;/m0./s1

InChI Key

RUOGYLLXGCAILN-REVGSIRBSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])NCCCOC3=C(C=C(C=C3)Cl)Cl.Cl

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])NCCCOC3=C(C=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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